N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, 4-chloroaniline, and phenylsulfonyl chloride. The reaction conditions may involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-4-(phenylsulfonyl)butanamide
- N-(4-chlorophenyl)-4-(phenylsulfonyl)butanamide
- N-(2-benzoyl-4-chlorophenyl)-4-(methylsulfonyl)butanamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
For precise and detailed information, consulting scientific literature and databases such as ChemSpider, PubChem, or specific research articles is recommended.
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific receptor functions. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H16ClNO3S
- Molecular Weight : 373.85 g/mol
- CAS Number : 195066-55-8
The compound features a benzoyl group, a chlorophenyl moiety, and a sulfonamide structure, which contribute to its biological activity. The presence of the sulfone group enhances its electron-accepting capabilities, which is critical for receptor interactions.
Biological Activity Overview
This compound has been primarily studied for its role as an antagonist of the CCR2 and CCR9 receptors. These receptors are involved in various physiological processes, including immune responses and inflammation.
- CCR2 and CCR9 Inhibition : The compound has shown potential as an inhibitor of CCR2 and CCR9 receptor functions, which are implicated in several diseases, including autoimmune disorders and cancer .
- Intramolecular Interactions : The crystal structure analysis reveals significant intramolecular hydrogen bonding between the amide and carbonyl groups, which may stabilize the molecule and enhance its interaction with target receptors .
Synthesis and Characterization
The synthesis of this compound was achieved through the condensation of 2-amino-5-chlorobenzophenone with 4-chlorobenzenesulfonyl chloride. The product was characterized using various spectroscopic techniques (NMR, IR), confirming its structure and purity .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the binding of ligands to CCR2 and CCR9 receptors, showcasing its potential therapeutic applications in conditions where these receptors play a crucial role .
- Animal Models : Further studies in animal models indicated that treatment with this compound led to a significant reduction in inflammatory markers associated with diseases linked to CCR2/CCR9 signaling pathways .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4S/c24-18-13-14-21(20(16-18)23(27)17-8-3-1-4-9-17)25-22(26)12-7-15-30(28,29)19-10-5-2-6-11-19/h1-6,8-11,13-14,16H,7,12,15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQNVZJFLKNEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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